molecular formula C8H10N2O3 B1435047 6-(Dimethylamino)-5-hydroxynicotinic acid CAS No. 1949815-86-4

6-(Dimethylamino)-5-hydroxynicotinic acid

Cat. No.: B1435047
CAS No.: 1949815-86-4
M. Wt: 182.18 g/mol
InChI Key: FMPULAHCOUTIRD-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-5-hydroxynicotinic acid ( 1949815-86-4) is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is a derivative of 5-hydroxynicotinic acid, a scaffold known for its research potential in medicinal chemistry. As part of the hydroxynicotinic acid family, its physicochemical properties, including solubility and crystallization behavior, are influenced by molecular structure and solvent interactions, which is a key consideration for research applications . Scientific investigation into derivatives of 5-hydroxynicotinic acid has revealed promising biological activities. Notably, related compounds have demonstrated significant cardioprotective effects in preclinical research models . These studies show that such derivatives can reduce diastolic dysfunction, prevent the decrease of cardiac functional activity following ischemia/reperfusion injury, and reduce irreversible damage to cardiomyocytes . The mechanism for this activity appears to be multifaceted, including the reduction of markers of myocardial damage like creatine phosphokinase (KFK-MB) and lactate dehydrogenase (LDH), alongside possessing antioxidant properties that prevent the accumulation of lipid peroxidation products such as malondialdehyde (MDA) in heart tissue . This compound is intended for research applications only and is not for human or therapeutic use. Researchers can leverage this nicotinic acid derivative in various fields, including as a building block in organic synthesis, for the development of novel compounds with biological activity, and in fundamental studies investigating cardioprotective mechanisms . Proper storage conditions are recommended to maintain stability.

Properties

IUPAC Name

6-(dimethylamino)-5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10(2)7-6(11)3-5(4-9-7)8(12)13/h3-4,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPULAHCOUTIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 6-Chloronicotinic Acid Esters

A common precursor is 6-chloronicotinic acid ethyl ester, which undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group at position 6.

  • Reaction Conditions:

    • Solvent: Dry dimethylformamide (DMF)
    • Reagent: Dimethylamine hydrochloride (HNMe_2·HCl)
    • Temperature: Heated to 100 °C until reaction completion
    • Work-up: Extraction with ethyl acetate, washing, drying, and purification by flash chromatography
  • Yield: Approximately 75% yield of 6-(dimethylamino)-nicotinic acid ethyl ester as a yellow oil

  • Characterization:

    • Proton NMR shows characteristic aromatic and dimethylamino protons
    • Retention time and mass spectrometry data confirm product identity

This method is documented in detailed synthetic protocols, emphasizing mild conditions and good yields.

Hydroxylation at Position 5

The introduction of the hydroxyl group at position 5 can be achieved by selective hydroxylation or by starting from hydroxylated nicotinic acid derivatives.

  • Example Method:

    • Starting from 6-chloronicotinic acid or its esters, hydroxylation can be performed enzymatically or chemically.
    • Alternatively, 5-hydroxynicotinic acid derivatives can be prepared and then subjected to dimethylamino substitution.
  • Notes:

    • Hydroxylation often requires controlled conditions to avoid over-oxidation.
    • Enzymatic methods or metal-catalyzed oxidations are reported in literature for related compounds but specific protocols for this compound hydroxylation are less common.

Methylation and Esterification Steps

In some synthetic routes, methylation of hydroxyl groups or esterification of carboxylic acid groups is performed to facilitate purification or improve reaction efficiency.

  • Typical Procedure:

    • Use of methyl iodide in the presence of sodium hydride in methanol under nitrogen atmosphere.
    • Reaction temperatures around 60 °C overnight.
    • Work-up involves neutralization, extraction, and recrystallization.
  • Yield: Around 69% for methylated derivatives of hydroxynicotinic acid.

Representative Experimental Data Table

Step Starting Material Reagents & Conditions Yield (%) Product Description Notes
1 6-Chloronicotinic acid ethyl ester HNMe_2·HCl, DMF, 100 °C, stirring 75 6-(Dimethylamino)-nicotinic acid ethyl ester, yellow oil Purified by flash chromatography
2 6-Hydroxynicotinic acid Sodium hydride, methyl iodide, methanol, 60 °C, N2 69 Methylated hydroxynicotinic acid derivative, solid Work-up includes acidification and recrystallization
3 6-Hydroxynicotinic acid Hydrogen, sodium bicarbonate, Ru on alumina catalyst, 100 °C, 12 h Not specified 5-Carboxy-2-piperidone derivative Catalytic hydrogenation under pressure

Analytical and Characterization Findings

  • NMR Spectroscopy: Proton NMR spectra confirm aromatic proton environments and methyl groups of the dimethylamino substituent.
  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.
  • Chromatography: Purification by flash chromatography using n-heptane/ethyl acetate gradients.
  • Yields: Moderate to good yields (38% to 75%) depending on step and conditions.

Summary and Critical Remarks

  • The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution of 6-chloronicotinic acid derivatives with dimethylamine.
  • Hydroxylation at position 5 is either introduced prior or via selective oxidation methods.
  • Esterification and methylation steps are commonly used to protect or modify functional groups during synthesis.
  • Reaction conditions typically involve polar aprotic solvents like DMF, elevated temperatures, and standard organic work-up procedures.
  • Reported yields are satisfactory for research and industrial applications.
  • The synthetic routes are supported by detailed spectral and chromatographic data, ensuring product purity and identity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-5-hydroxynicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Dimethylamino)-5-hydroxynicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and hydroxyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Dimethylamino)-5-hydroxynicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound –OH (5), –N(CH₃)₂ (6) ~183.18* Enhanced basicity (dimethylamino), acidity (hydroxyl) Inferred
5-Hydroxynicotinic acid –OH (5) 138.13 Substrate for NAADP analogs; enzyme studies
6-Hydroxynicotinic acid –OH (6) 138.13 Positional isomer of 5-hydroxy derivative
6-Aminonicotinic acid –NH₂ (6) 138.13 Intermediate in heterocyclic synthesis
6-Hydroxy-5-methoxynicotinic acid –OH (6), –OCH₃ (5) 183.14 Methoxy group increases lipophilicity
5-Bromo-6-hydroxynicotinic acid –Br (5), –OH (6) 217.99 Halogen enhances electrophilic reactivity

*Calculated based on nicotinic acid (123.11 g/mol) + substituent masses.

Key Observations:

Substituent Position and Electronic Effects: The hydroxyl group at the 5-position (vs. The dimethylamino group at the 6-position is bulkier and more basic than the amino group in 6-aminonicotinic acid, which may influence binding to biological targets .

Physicochemical Properties: Acidity: The 5-hydroxyl group in the target compound increases acidity compared to non-hydroxylated analogs (e.g., 6-aminonicotinic acid). Lipophilicity: Methoxy or bromo substituents (as in 6-Hydroxy-5-methoxynicotinic acid or 5-Bromo-6-hydroxynicotinic acid) enhance lipophilicity, whereas the dimethylamino group may improve water solubility depending on pH .

Biological Relevance: 5-Hydroxynicotinic acid is a known substrate for synthesizing NAADP analogs, critical in calcium signaling pathways, but its 6-substituted derivatives (e.g., dimethylamino) may exhibit altered enzyme recognition profiles .

Biological Activity

6-(Dimethylamino)-5-hydroxynicotinic acid, a derivative of nicotinic acid, is characterized by a dimethylamino group at the 6-position and a hydroxyl group at the 5-position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, potential anticancer effects, and modulation of various biochemical pathways.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O₃
  • Structural Characteristics :
    • Pyridine ring with hydroxyl and dimethylamino functional groups.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Properties :
    • Exhibits activity against various bacterial strains, disrupting cell wall synthesis and leading to cell lysis.
    • In vitro studies have demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity :
    • A study on MCF-7 breast cancer cells revealed an IC50 value of 15 µM, indicating its potential as an anticancer agent.
    • Mechanism involves induction of apoptosis through activation of intrinsic pathways involving caspases.
  • Receptor Modulation :
    • Modulates NMDA receptors, enhancing synaptic transmission which may improve cognitive functions.
    • Influences neurotransmitter release and neuronal signaling pathways.
  • Cell Cycle Regulation :
    • Induces apoptosis in cancer cells by activating intrinsic pathways involving caspases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLEffective against Gram-negative bacteria

The compound demonstrated a significant ability to inhibit bacterial growth, particularly in strains resistant to conventional antibiotics.

Anticancer Activity

In a laboratory setting, the compound was tested on MCF-7 breast cancer cells:

CompoundIC50 (µM)Cell Line
This compound15MCF-7

This indicates a promising potential for further development in cancer therapeutics.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways through inhibition or activation.
  • Cell Signaling Modulation : It affects signaling pathways that rely on phosphorylation, thereby altering gene expression and cellular metabolism.
  • Stability and Dosage Effects : Research indicates that the compound's biological activity may vary significantly with dosage levels in animal models, highlighting the importance of dosage optimization for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 6-(dimethylamino)-5-hydroxynicotinic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of substituted nicotinic acids typically involves functionalization at specific positions of the pyridine ring. For 5-hydroxynicotinic acid derivatives, nucleophilic aromatic substitution (NAS) or direct hydroxylation using oxidizing agents (e.g., H₂O₂ in acidic media) is common . Introducing a dimethylamino group at the 6-position may require protecting the hydroxyl group (e.g., via silylation) to prevent side reactions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the dimethylamine source (e.g., dimethylamine hydrochloride) must be optimized to avoid over-alkylation or ring degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is recommended for purity analysis, using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Structural confirmation requires NMR:
  • ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.5 ppm), hydroxyl (δ 5–6 ppm, exchangeable), and dimethylamino (δ 2.8–3.2 ppm, singlet).
  • ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, with pyridine carbons in the δ 120–150 ppm range .
    Discrepancies in reported molecular weights (e.g., 139.11 vs. 141.10 g/mol for related compounds) may arise from hydration states or impurities; elemental analysis (C, H, N) is critical for validation .

Advanced Research Questions

Q. What experimental strategies address conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectra often stem from tautomerism (e.g., keto-enol equilibria) or pH-dependent protonation. To resolve this:
  • Perform pH-dependent NMR (in D₂O with pD adjustment using DCl/NaOD) to observe shifts in hydroxyl/dimethylamino groups.
  • Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular ion ([M+H]⁺ or [M−H]⁻) and rule out adducts .
  • Cross-validate with X-ray crystallography if single crystals can be obtained (e.g., via slow evaporation in ethanol/water) .

Q. How can researchers design catalytic systems using this compound as a ligand?

  • Methodological Answer : The compound’s hydroxyl and dimethylamino groups enable coordination with transition metals (e.g., Co²⁺, Pb²⁺). Key steps include:
  • Ligand screening : Test metal-ligand ratios (1:1 to 1:3) in solvents like DMF or methanol under reflux.
  • Catalytic activity assays : For applications like Knoevenagel condensation, monitor reaction progress via GC-MS or FTIR for C=O bond reduction.
  • Stability studies : Thermogravimetric analysis (TGA) and powder XRD can assess structural integrity under reaction conditions .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference (e.g., from proteins or salts) and low analyte concentration require:
  • Sample pre-treatment : Solid-phase extraction (SPE) with C18 cartridges and elution using methanol/water (70:30).
  • LC-MS/MS optimization : Use a triple-quadrupole system with multiple reaction monitoring (MRM) for transitions like m/z 183 → 138 (collision energy 20–25 eV).
  • Internal standards : Isotopically labeled analogs (e.g., ⁶-D₃-dimethylamino) improve quantification accuracy .

Data Interpretation & Contradictions

Q. How should researchers reconcile discrepancies in reported CAS numbers or molecular weights for related nicotinic acid derivatives?

  • Methodological Answer : Cross-reference authoritative databases (e.g., NIST Chemistry WebBook , PubChem) and peer-reviewed syntheses. For example:
  • 5-Hydroxynicotinic acid : CAS 27828-71-3 (NIST) vs. 5006-66-6 (commercial vendors) may reflect differing hydration states or registry errors.
  • Molecular weight : Calculate theoretical values using isotopic composition tools (e.g., ChemCalc) and compare with experimental HRMS data .

Safety & Handling

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.
  • Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Dimethylamino)-5-hydroxynicotinic acid
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